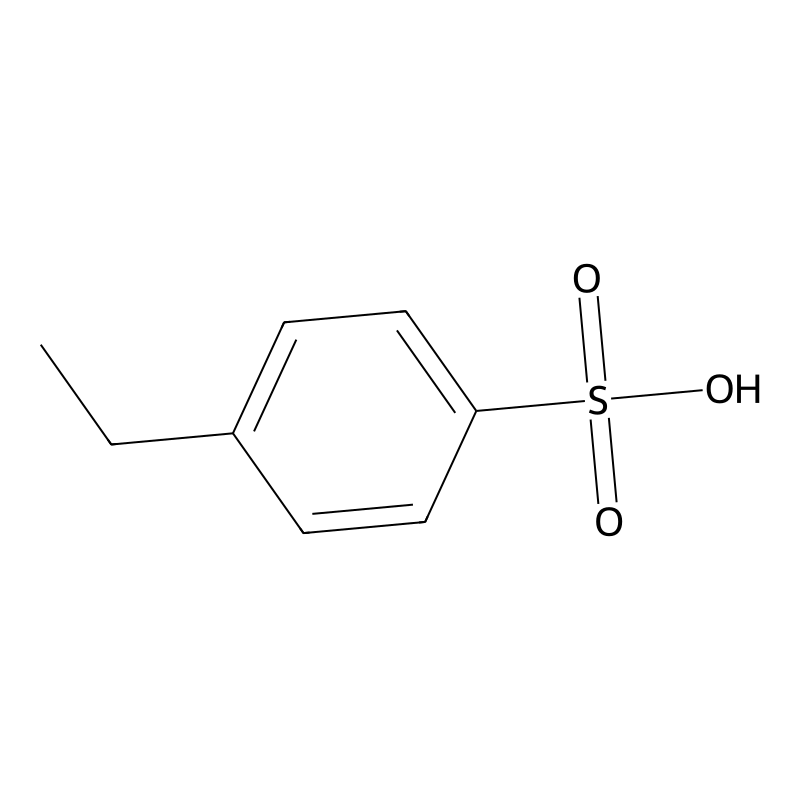

4-Ethylbenzenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dopant for Conductive Polymers

One area of research explores 4-EBS as a dopant for conductive polymers, such as polypyrrole. Doping is a process that introduces charged molecules (dopant ions) into the structure of a polymer, altering its electrical conductivity. Studies have shown that 4-EBS can effectively dope polypyrrole, improving its conductivity []. This makes 4-EBS-doped polypyrrole potentially useful in various applications, such as organic light-emitting diodes (OLEDs) and antistatic materials [].

4-Ethylbenzenesulfonic acid is an organosulfur compound with the chemical formula C₈H₁₀O₃S. It is characterized by a sulfonic acid group (-SO₃H) attached to a benzene ring that also has an ethyl group (-C₂H₅) in the para position. This compound is typically encountered as a white crystalline solid that is soluble in water and various organic solvents, making it useful in different chemical applications .

4-Ethylbenzenesulfonic acid primarily acts as an organic acid due to the presence of the sulfonic acid group. This group can donate a proton (H⁺) in solution, making it useful in various acid-catalysis applications within scientific research.

For instance, it can be used as an acid dopant to modify the conductivity of polymers or as a Brønsted–Lowry acid catalyst in organic synthesis reactions []. However, specific mechanisms for its action depend on the context of the research application.

- Sulfonation: It can be synthesized through the sulfonation of ethylbenzene using concentrated sulfuric acid.

- Desulfonation: When heated in aqueous conditions, it can undergo desulfonation, releasing sulfuric acid and yielding ethylbenzene.

- Formation of Salts: The compound can form salts with bases, which are often used in industrial applications.

The general reaction for desulfonation can be represented as follows:

The primary method for synthesizing 4-ethylbenzenesulfonic acid involves:

- Sulfonation of Ethylbenzene: Ethylbenzene is treated with concentrated sulfuric acid under controlled conditions to introduce the sulfonic acid group at the para position.

- Purification: The product is then purified, often through crystallization or ion-exchange methods to separate it from other isomers and byproducts.

This synthesis route highlights the importance of controlling reaction conditions to favor the formation of the desired product over other possible isomers .

4-Ethylbenzenesulfonic acid has several applications across various fields:

- Catalyst: It serves as a catalyst in organic synthesis reactions due to its acidic properties.

- Surfactant: Its surfactant properties make it useful in detergents and cleaning products.

- Chemical Intermediate: It is employed in the production of pharmaceuticals and agrochemicals, where it acts as a building block for more complex molecules.

Research on interaction studies involving 4-ethylbenzenesulfonic acid primarily focuses on its role as a sulfonating agent and its interactions with various substrates in organic synthesis. For example, it has been investigated for its effectiveness in modifying polymers and enhancing their properties when doped into materials like polypyrrole .

Several compounds share structural similarities with 4-ethylbenzenesulfonic acid, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzenesulfonic Acid | Aromatic sulfonic acid | Simplest form; serves as a precursor to many derivatives. |

| 2-Amino-5-chloro-4-ethylbenzenesulfonic Acid | Amino-substituted aromatic sulfonic acid | Contains an amino group; potential for biological activity. |

| 4-Methylbenzenesulfonic Acid | Aromatic sulfonic acid | Methyl group instead of ethyl; used similarly in industrial applications. |

Uniqueness of 4-Ethylbenzenesulfonic Acid

What sets 4-ethylbenzenesulfonic acid apart from these similar compounds is its specific ethyl substitution at the para position, which influences its solubility and reactivity compared to other sulfonated compounds. This unique structure allows it to perform effectively in specific catalytic roles and applications that require particular physicochemical properties.

Molecular Structure and Stereochemical Features

4-Ethylbenzenesulfonic acid exhibits a well-defined molecular structure with the sulfonic acid group (-SO3H) attached to the benzene ring at the para position relative to the ethyl substituent [1] [2]. The molecular formula C8H10O3S corresponds to a molecular weight of 186.23 g/mol, with an exact mass of 186.035065 g/mol [4] [5]. The compound's IUPAC name is 4-ethylbenzenesulfonic acid, and its structure can be represented by the SMILES notation: CCc1ccc(cc1)S(O)(=O)=O [2].

The stereochemical arrangement features a tetrahedral sulfur center attached to the planar phenyl ring, consistent with the general structural characteristics of aromatic sulfonic acids [6]. The presence of the ethyl group at the para position enhances the compound's hydrophobic character while maintaining the polar nature imparted by the sulfonic acid functionality [7]. The molecular geometry allows for efficient intermolecular interactions through hydrogen bonding via the sulfonic acid group, contributing to its crystalline solid state at room temperature [7].

The compound possesses two rotatable bonds, one hydrogen bond donor, and a topological polar surface area of 62.75 Ų [8]. The InChI key BRIXOPDYGQCZFO-UHFFFAOYSA-N provides a unique identifier for database searches and computational studies [1] [2].

Thermodynamic Parameters

Thermal Stability and Decomposition Pathways

4-Ethylbenzenesulfonic acid demonstrates moderate thermal stability under normal conditions, though it may become combustible at elevated temperatures [9]. The compound exhibits a flash point of 113°C (closed cup method), indicating its relative thermal stability under standard handling conditions [2] [10]. At high temperatures, the compound may undergo decomposition to produce toxic carbon oxides (CO, CO2) and sulfur oxides (SO2, SO3) [9].

The thermal decomposition behavior follows patterns typical of aromatic sulfonic acids, where desulfonation can occur at temperatures exceeding 200°C in aqueous media [6]. This reversible nature of sulfonation reactions is a characteristic feature of aromatic sulfonic acids and can be exploited for synthetic applications [11] [12].

Phase Transition Behavior

The compound exists as a white to light yellow crystalline solid at room temperature [7]. Its physical state is attributed to the strong intermolecular hydrogen bonding facilitated by the sulfonic acid group, combined with π-π stacking interactions between aromatic rings [7]. The density of 4-ethylbenzenesulfonic acid is 1.229 g/mL at 25°C, reflecting its compact molecular packing in the solid state [2] [10].

Solubility Profile and Solvent Interactions

4-Ethylbenzenesulfonic acid exhibits high solubility in water due to the presence of the polar sulfonic acid group (-SO3H), which can form strong hydrogen bonds with water molecules [7] [13]. The compound's solubility characteristics are enhanced by the acidic nature of the sulfonic acid functionality, allowing for complete dissociation in aqueous solutions [13].

The compound also demonstrates solubility in various organic solvents, owing to the presence of the aromatic ring and ethyl substituent [7]. This dual solubility character makes it valuable as an intermediate in both aqueous and non-aqueous reaction systems. The balance between hydrophilic and hydrophobic regions in the molecule contributes to its surfactant-like properties [7].

High-performance liquid chromatography (HPLC) studies have shown that 4-ethylbenzenesulfonic acid can be effectively analyzed using reverse-phase methods with mobile phases containing acetonitrile, water, and phosphoric acid [14] [15]. This analytical approach confirms the compound's interaction with both polar and non-polar environments.

Acid-Base Behavior and pKa Characteristics

4-Ethylbenzenesulfonic acid exhibits strong acidic properties, with a predicted pKa value of -0.45 ± 0.50 [16] [17]. This low pKa value indicates that the compound is almost completely dissociated in aqueous solutions, behaving as a strong acid [16]. The strong acidity is attributed to the electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the conjugate base [18] [19].

The compound's acidic behavior is consistent with other aromatic sulfonic acids, which are generally stronger acids than their corresponding carboxylic acid analogs [18]. The sulfonic acid group's ability to stabilize the conjugate base through resonance and inductive effects contributes to its strong acidic character [19].

In aqueous solutions, 4-ethylbenzenesulfonic acid readily forms salts with bases, producing sulfonates that are often more water-soluble than the parent acid [19]. This property is utilized in various applications, including the preparation of sodium and potassium salts for enhanced solubility and handling characteristics [20].

Spectroscopic Fingerprints

Infrared and Raman Spectral Analysis

The infrared spectrum of 4-ethylbenzenesulfonic acid would be expected to show characteristic absorption bands typical of aromatic sulfonic acids. Key spectroscopic features include strong absorption in the 1200-1000 cm⁻¹ region corresponding to S=O stretching vibrations of the sulfonic acid group [21] [22]. The broad absorption around 3300-2500 cm⁻¹ would indicate O-H stretching of the sulfonic acid functionality [22].

Aromatic C-H stretching vibrations would appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the ethyl group would be observed around 2980-2850 cm⁻¹ [22] [23]. The aromatic C=C stretching vibrations would manifest in the 1600-1500 cm⁻¹ region [23].

Raman spectroscopy studies of related aromatic sulfonic acids have shown that the symmetric and antisymmetric S=O stretching modes are particularly sensitive to molecular environment and hydrogen bonding interactions [24]. The compound's Raman spectrum would likely exhibit characteristic bands around 1040-1080 cm⁻¹ for symmetric SO₂ stretching and 1200-1250 cm⁻¹ for antisymmetric SO₂ stretching [24].

Nuclear Magnetic Resonance Profiling

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-ethylbenzenesulfonic acid would display characteristic resonances for the aromatic and ethyl protons. The aromatic protons would appear as a characteristic pattern in the 7.0-8.0 ppm region, with the protons ortho to the sulfonic acid group appearing further downfield due to the electron-withdrawing effect of the sulfonyl group [25] [26].

The ethyl substituent would generate a typical ethyl pattern with the methyl group appearing as a triplet around 1.2-1.4 ppm and the methylene group as a quartet in the 2.5-2.8 ppm region [25]. The sulfonic acid proton would appear as a broad signal around 10-12 ppm, which may be exchangeable with deuterium oxide [26].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy would reveal distinct resonances for the aromatic carbons, with the carbon bearing the sulfonic acid group appearing around 125-150 ppm [27] [28] [29]. The ethyl carbons would appear in their characteristic regions, with the methyl carbon around 10-15 ppm and the methylene carbon around 25-30 ppm [29]. The aromatic carbons would show chemical shifts typical of substituted benzene rings, with the substitution pattern clearly identifiable from the splitting patterns and chemical shift values [28] [29].

The ¹³C NMR spectrum would be particularly useful for confirming the para-disubstitution pattern of the benzene ring, as this would result in a characteristic four-line pattern for the aromatic carbons due to the symmetry of the molecule [29].

Classical Sulfonation Approaches

Classical sulfonation approaches represent the foundational methods for synthesizing 4-ethylbenzenesulfonic acid, primarily utilizing concentrated sulfuric acid and fuming sulfuric acid as sulfonating agents. These methods have been extensively studied and remain commercially relevant due to their reliability and well-understood reaction mechanisms [1] [2].

Ethylbenzene Sulfonation Mechanisms

The sulfonation of ethylbenzene follows a well-established electrophilic aromatic substitution mechanism, wherein the aromatic ring acts as a nucleophile and sulfur trioxide or its derivatives serve as electrophiles. The reaction proceeds through a two-step mechanism involving the formation of a sigma complex intermediate followed by deprotonation to restore aromaticity [2] [3].

The primary sulfonation mechanism begins with the generation of the active sulfonating species. In concentrated sulfuric acid systems, sulfur trioxide is formed through dissociation equilibrium: H₂SO₄ ⇌ H₂O + SO₃. The sulfur trioxide, being highly electrophilic due to the electron-withdrawing nature of the three oxygen atoms, readily attacks the electron-rich aromatic ring [4] [5].

The ethyl group on the benzene ring significantly influences the reaction kinetics and regioselectivity. As an electron-donating group through inductive effects, the ethyl substituent activates the aromatic ring toward electrophilic attack and directs the incoming electrophile to the ortho and para positions [6] [7]. This directing effect results from the ability of the ethyl group to stabilize the carbocation intermediate through hyperconjugation and inductive electron donation.

The mechanism proceeds through formation of a benzenium ion intermediate, also known as a sigma complex, where the aromatic character is temporarily lost. This intermediate is stabilized by resonance delocalization of the positive charge over the aromatic system. The final step involves deprotonation by a base, typically the bisulfate ion or water, to regenerate the aromatic system and yield the sulfonic acid product [8] [9].

Kinetic studies have revealed that the sulfonation reaction follows first-order kinetics with respect to ethylbenzene concentration under typical reaction conditions. The rate constant varies significantly with temperature, with activation energies ranging from 82.8 to 85.4 kJ mol⁻¹ depending on the specific reaction conditions employed [10] [9].

Isomer Separation Techniques

The sulfonation of ethylbenzene produces a mixture of regioisomers, with the para-isomer (4-ethylbenzenesulfonic acid) being the desired product. The ortho-isomer (2-ethylbenzenesulfonic acid) is formed as a byproduct due to the directing effects of the ethyl group [1] [11].

Traditional isomer separation relies on the differential solubility properties of the sulfonic acid salts. The most established method involves the formation of aniline salts, as described in the literature. The process begins with neutralization of the crude sulfonation mixture with sodium hydroxide to form the sodium salts. These are then treated with aniline to precipitate the corresponding aniline salts [1] [11].

The para-isomer aniline salt exhibits significantly different solubility characteristics compared to the ortho-isomer salt. This difference can be exploited through fractional crystallization techniques. The para-isomer salt is typically less soluble in cold water and alcoholic solvents, allowing for its selective precipitation and purification [12] [13].

Alternative separation methods include fractional crystallization of the free acids or their alkali metal salts. The para-isomer generally exhibits higher melting points and different crystal structures compared to the ortho-isomer, enabling separation through controlled crystallization from appropriate solvents [14] [15].

Modern approaches have explored the use of ion-exchange chromatography and high-performance liquid chromatography for analytical separation and purification. These methods offer improved resolution and can achieve higher purity levels, though they may be less economically viable for large-scale production [16] [17].

Modern Catalytic Synthesis Strategies

Modern catalytic approaches to 4-ethylbenzenesulfonic acid synthesis have emerged to address the limitations of classical methods, particularly focusing on improved selectivity, milder reaction conditions, and enhanced environmental compatibility [18] [19].

Heterogeneous acid catalysts have gained significant attention due to their recyclability and ease of separation. Sulfonated mesoporous silica catalysts represent one of the most promising developments in this area. These materials combine the advantages of high surface area with strong Brønsted acidity, enabling efficient sulfonation under relatively mild conditions [20] [21].

The synthesis of sulfonated mesoporous silica involves the incorporation of sulfonic acid groups onto the silica framework through post-synthesis modification. Thiol-functionalized silica is first prepared, followed by oxidation to convert the thiol groups to sulfonic acid moieties. These catalysts demonstrate excellent activity for aromatic sulfonation reactions while maintaining structural integrity over multiple reaction cycles [20] [22].

Another promising approach involves the use of heterogeneous polymer-supported catalysts. Sulfonated polystyrene resins and related materials have been successfully employed for ethylbenzene sulfonation. These systems offer the advantage of easy catalyst recovery and regeneration, making them economically attractive for industrial applications [19] [23].

Metal-organic frameworks have also been investigated as potential catalysts for sulfonation reactions. These materials offer tunable pore structures and can be functionalized with sulfonic acid groups to provide active catalytic sites. While still in the research phase, these materials show promise for selective aromatic sulfonation [12] [13].

Ionic liquid catalytic systems represent another modern approach, combining the roles of solvent and catalyst. These systems can provide enhanced selectivity and reaction rates while operating under mild conditions. The ionic liquids can be designed to stabilize the transition states and intermediates involved in the sulfonation mechanism [18] [19].

Reaction Optimization Parameters

The optimization of sulfonation reactions involves careful control of multiple parameters that significantly influence both the reaction rate and product selectivity. Understanding these parameters is crucial for achieving efficient synthesis of 4-ethylbenzenesulfonic acid [24] [25].

Temperature and Pressure Effects

Temperature represents one of the most critical parameters in sulfonation reactions, influencing both the reaction kinetics and product distribution. The reaction rate generally increases with temperature following Arrhenius behavior, but excessive temperatures can lead to undesired side reactions and reduced selectivity [24] [26].

For ethylbenzene sulfonation, the optimal temperature range is typically 90-120°C. Below this range, reaction rates become impractically slow for commercial applications. Above 120°C, significant side reactions occur, including desulfonation, oxidation, and formation of colored byproducts [27] [28].

The temperature coefficient for sulfonation reactions is typically high, with reaction rates approximately doubling for every 10°C increase in temperature within the optimal range. This strong temperature dependence makes precise temperature control essential for reproducible results [25] [29].

Pressure effects in sulfonation reactions are generally minimal within the normal operating range of 1-5 atmospheres. However, pressure can influence the equilibrium position in reversible sulfonation systems and may affect the solubility of reactants and products in the reaction medium [30] [25].

The exothermic nature of sulfonation reactions requires careful heat management to prevent thermal runaway. Industrial processes typically employ staged heating and efficient heat removal systems to maintain optimal temperatures while managing the substantial heat of reaction [30] [25].

Solvent System Selection

The choice of solvent system profoundly impacts the course of sulfonation reactions, affecting reactivity, selectivity, and product isolation. Traditional sulfonation reactions are often conducted in the absence of additional solvents, using the sulfonating agent itself as the reaction medium [31] [27].

In systems requiring solvent addition, the solvent must be inert toward the sulfonating agent and stable under the reaction conditions. Halogenated solvents such as dichloromethane and chloroform have been successfully employed, though their use raises environmental concerns [8] [32].

Polar aprotic solvents can enhance the electrophilicity of the sulfonating agent by solvating the counterion, thereby increasing reaction rates. However, these solvents may also participate in side reactions or complicate product isolation [8] [32].

The solvent's ability to dissolve both reactants and products influences the reaction kinetics and mechanism. Poor solubility of the substrate can lead to heterogeneous reaction conditions and reduced reaction rates. Conversely, excessive solubility of the product may complicate isolation and purification [31] [27].

Recent studies have explored the use of supercritical carbon dioxide as a green solvent for sulfonation reactions. While still in the research phase, this approach offers the advantages of easy product separation and environmental compatibility [31] [27].

Byproduct Formation and Purification Challenges

The synthesis of 4-ethylbenzenesulfonic acid is accompanied by the formation of various byproducts that must be separated to obtain the desired product in high purity. Understanding these byproducts and developing effective purification strategies is essential for successful process development [33] [34].

The major byproducts include disulfonated compounds formed through consecutive sulfonation reactions. These compounds result from the reaction of the initially formed monosulfonic acid with additional sulfonating agent. The formation of disulfonated products is particularly problematic at high conversions and can be minimized through careful control of reaction stoichiometry and temperature [35] [27].

Unreacted ethylbenzene represents another significant impurity, particularly in incomplete reactions. This material can be recovered through distillation, though its separation from the sulfonic acid product requires careful consideration of the thermal stability of the sulfonic acid [33] [35].

Inorganic impurities, primarily sulfuric acid and its derivatives, are inherent byproducts of the sulfonation process. These materials must be removed through neutralization and washing procedures. The neutralization step requires careful pH control to avoid decomposition of the sulfonic acid product [33] [36].

Colored impurities, formed through oxidation and condensation reactions, present particular challenges due to their high tinctorial strength. These impurities can be removed through treatment with activated carbon or other decolorizing agents, though care must be taken to avoid product losses through adsorption [34] [36].

The purification of 4-ethylbenzenesulfonic acid typically involves multiple steps including neutralization, extraction, crystallization, and recrystallization. Each step must be optimized to maximize yield while achieving the required purity specifications [33] [36].

Modern purification techniques include ion-exchange chromatography, which can achieve high purity levels but may be economically prohibitive for large-scale production. Membrane separation technologies offer potential advantages in terms of energy efficiency and environmental impact [34] [36].

XLogP3

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

98-69-1